

# Spectroscopic Data of 4-Fluorophenacyl thiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: *4-Fluorophenacyl thiocyanate*

Cat. No.: B1307609

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Disclaimer: Direct experimental spectroscopic data for **4-Fluorophenacyl thiocyanate** is not readily available in the public domain based on current literature searches. This guide provides a summary of spectroscopic data for closely related compounds to offer researchers and scientists a valuable reference for estimating the expected spectral characteristics of **4-Fluorophenacyl thiocyanate**.

## Introduction

**4-Fluorophenacyl thiocyanate** is a halogenated aromatic ketone containing a thiocyanate functional group. As with any synthesized organic compound, confirmation of its structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such molecules. This technical guide presents a compilation of spectroscopic data from analogous compounds to aid in the characterization of **4-Fluorophenacyl thiocyanate**. The provided data, along with detailed experimental protocols, will serve as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Fluorophenacyl thiocyanate** based on the analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Fluorophenacyl Thiocyanate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	Doublet of doublets	2H	Aromatic (ortho to C=O)
~ 7.1 - 7.3	Doublet of doublets	2H	Aromatic (ortho to F)
~ 4.5 - 4.7	Singlet	2H	-CH <sub>2</sub> -SCN

Note: Predicted values are based on general principles and data from related acetophenone derivatives.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Fluorophenacyl Thiocyanate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 190 - 195	C=O
~ 165 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~ 131 (d, $^3\text{JCF} \approx 9$ Hz)	Aromatic CH (ortho to C=O)
~ 129	Quaternary Aromatic
~ 116 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic CH (ortho to F)
~ 110 - 115	SCN
~ 35 - 40	-CH <sub>2</sub> -

Note: Predicted values are based on data from 4-fluorophenyl isothiocyanate and other phenacyl compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Fluorophenacyl Thiocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2160 - 2140	Strong	S-C≡N stretch
~ 1700 - 1680	Strong	C=O stretch
~ 1600, 1585, 1500	Medium-Strong	Aromatic C=C stretch
~ 1250 - 1200	Strong	C-F stretch
~ 850 - 800	Strong	para-disubstituted benzene C-H bend

Note: The thiocyanate stretch is a highly characteristic and strong absorption.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Fluorophenacyl Thiocyanate**

m/z	Interpretation
~ 195	[M] <sup>+</sup> (Molecular ion)
~ 123	[M - SCN] <sup>+</sup> (Fluorobenzoyl cation)
~ 95	[F-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup> (Fluorophenyl cation)

Note: The molecular weight of **4-Fluorophenacyl thiocyanate** (C<sub>9</sub>H<sub>6</sub>FNOS) is approximately 195.22 g/mol. The fragmentation pattern is predicted based on the stability of the resulting carbocations.

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **4-Fluorophenacyl thiocyanate** sample.[1]
- Dissolve the sample in 0.7 - 1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.
- Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[1]
- The final sample volume in the NMR tube should be approximately 4.5 cm in depth.[1]

Data Acquisition ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):

- The NMR experiments can be acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- For a standard  $^1\text{H}$  NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For a  $^{13}\text{C}$  NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
- The spectra are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[2]
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[2]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty sample compartment should be run first and automatically subtracted from the sample spectrum.[3]

#### KBr Pellet Method:

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder and acquire the spectrum as described above.

## Mass Spectrometry (MS)

#### Sample Preparation:

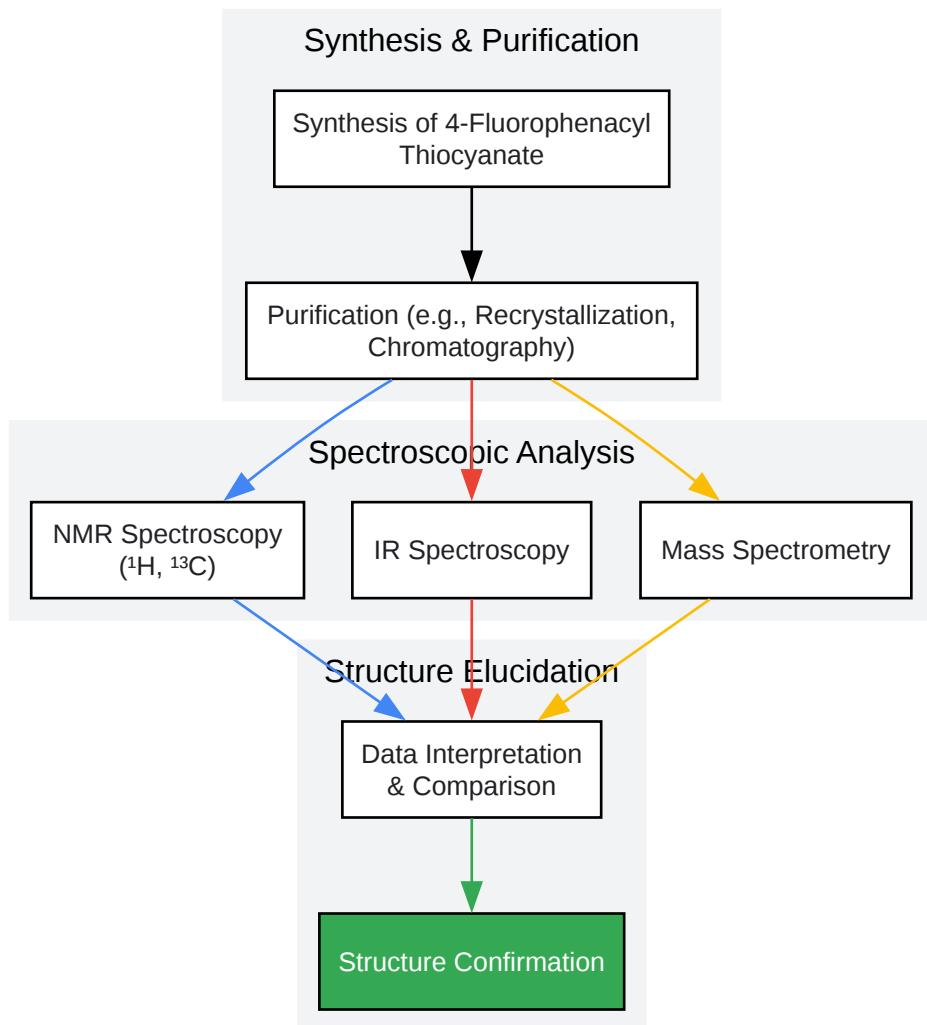
- Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]
- From this stock solution, prepare a more dilute solution (e.g., 10-100  $\mu\text{g}/\text{mL}$ ) using a mixture of volatile organic solvents and/or water that is compatible with the ionization source.[4]
- Ensure the final solution is free of any particulate matter by filtering if necessary.[4]

#### Data Acquisition (e.g., using Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage to a liquid stream, generating an aerosol of charged droplets.[5]
- The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.[6][7]
- A detector records the abundance of each ion, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4-Fluorophenacyl thiocyanate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-Fluorophenacyl thiocyanate** and the methodologies to obtain them. Researchers can use this information as a benchmark for their own experimental findings.

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